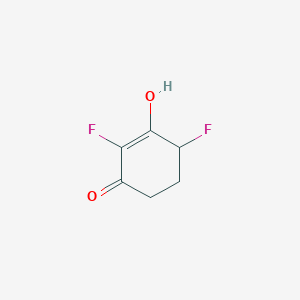

2,6-Difluoro-3-hydroxycyclohex-2-en-1-one

Description

Significance of Fluorinated Carbocyclic Systems in Contemporary Chemical Research

The introduction of fluorine into carbocyclic frameworks is a powerful strategy in medicinal chemistry and materials science. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's physical, chemical, and biological properties. psu.eduacs.org The replacement of hydrogen with fluorine can modulate the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. acs.orgnih.gov These attributes have led to the incorporation of fluorinated carbocycles in a significant number of pharmaceuticals. psu.eduacs.org

Research has demonstrated that fluorinated carbocyclic compounds are valuable as building blocks for the synthesis of complex molecular architectures. For instance, the development of methods for the asymmetric synthesis of fluorinated cyclohexenones has opened avenues to chiral molecules with potential applications in drug discovery. mdpi.com The presence of fluorine can also influence the reactivity of functional groups within the carbocycle, a factor that is of great interest in the design of novel chemical transformations. nih.gov

Key Impacts of Fluorination on Carbocyclic Systems:

| Property | Effect of Fluorine Introduction |

| Metabolic Stability | Increased due to the strength of the C-F bond, which is resistant to enzymatic cleavage. acs.org |

| Lipophilicity | Can be increased, which may enhance membrane permeability. acs.org |

| Acidity | The pKa of adjacent C-H bonds is lowered, affecting reactivity and potential interactions. |

| Conformation | Can induce specific molecular geometries through steric and electronic effects. nih.gov |

| Binding Affinity | Can enhance interactions with biological targets through hydrogen bonding and dipole interactions. |

Contextualization of 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one within Enone Chemistry

The enone moiety, a conjugated system of an alkene and a ketone, is a cornerstone of organic synthesis. The reactivity of enones is characterized by their susceptibility to both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. This dual reactivity makes them versatile intermediates in the construction of complex molecules.

The subject of this article, this compound, is a specialized enone. The presence of a hydroxyl group at the β-position classifies it as a β-hydroxyenone. This structural feature introduces additional layers of chemical complexity and potential reactivity. β-Hydroxyenones can undergo a variety of transformations, including dehydration to form a dieneone, or participate in intramolecular reactions. ox.ac.uk For example, research has shown that β-hydroxyenones can undergo intramolecular hetero-Michael additions to form highly substituted tetrahydropyranones. ox.ac.uk

The fluorine atoms at the 2- and 6-positions are expected to significantly influence the typical reactivity of the enone system. The electron-withdrawing nature of the fluorine at the 2-position would likely enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack in a conjugate addition. The fluorine at the 6-position (α to the carbonyl) would increase the electrophilicity of the carbonyl carbon.

Structural Features and Research Interest in the this compound Core

The specific arrangement of functional groups in this compound presents a unique set of structural features that are of significant interest from a research perspective. The molecule contains two stereocenters at the carbon atoms bearing the fluorine atoms, which means it can exist as different stereoisomers. The control of the stereochemistry during the synthesis of such a molecule would be a challenging and important goal.

The presence of an α-fluoro ketone moiety is known to affect the conformational preferences and reactivity of the carbonyl group. nih.gov Studies on α-fluoroketones have shown that the fluorine atom can influence the accessibility of the carbonyl for nucleophilic attack. nih.gov In the case of this compound, the interplay between the two fluorine atoms and the hydroxyenone system would be a key area of investigation.

The synthesis of such a molecule would likely involve advanced fluorination techniques. The development of one-pot fluorination and organocatalytic Robinson annulation sequences for the asymmetric synthesis of fluorinated cyclohexenones provides a potential pathway to related structures. mdpi.com The research interest in this and similar molecules is driven by the potential to create novel compounds with unique biological activities or material properties. The combination of fluorine's modulating effects with the versatile reactivity of the hydroxyenone core makes this class of compounds a rich area for future chemical exploration.

Summary of Key Structural Features and Their Implications:

| Structural Feature | Potential Implications |

| Vicinal Difluorination (C2 & C6) | Enhanced electrophilicity of the enone system; potential for stereoisomerism. |

| β-Hydroxyenone | Multiple reactive sites; potential for intramolecular reactions and dehydration. ox.ac.uk |

| α-Fluoro Ketone Moiety | Altered carbonyl reactivity and conformational preferences. nih.gov |

| Chirality | Presence of multiple stereocenters offers potential for developing stereoselective syntheses. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6F2O2 |

|---|---|

Molecular Weight |

148.11 g/mol |

IUPAC Name |

2,4-difluoro-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C6H6F2O2/c7-3-1-2-4(9)5(8)6(3)10/h3,10H,1-2H2 |

InChI Key |

HEEHIZGGBPZBPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(=C(C1F)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Difluoro 3 Hydroxycyclohex 2 En 1 One and Its Analogues

Strategic Fluorination Approaches to Cyclohexenone Derivatives

Electrophilic Fluorination Strategies for Fluorocyclohexenones

Electrophilic fluorination is a primary method for creating carbon-fluorine bonds, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. acs.org While elemental fluorine is highly reactive, modern synthetic chemistry largely relies on safer and more selective reagents containing a nitrogen-fluorine (N-F) bond. acs.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are common choices, offering a range of reactivity and handling advantages. acs.orgcore.ac.uk The mechanism of electrophilic fluorination is complex and still debated, with possibilities including both SN2 and single-electron transfer (SET) pathways. acs.org

A significant advancement in this area is the merger of multiple catalytic cycles to achieve high stereoselectivity. One such dual-catalysis system combines chiral anion phase-transfer catalysis with enamine catalysis for the direct asymmetric fluorination of α-substituted cyclohexanones, which are precursors to the target enones. escholarship.orgnih.gov In this system, a chiral organocatalyst, such as a protected amino acid, activates the cyclohexanone (B45756) by forming a chiral enamine. nih.gov Simultaneously, a chiral phosphate (B84403) anion undergoes exchange with the counterion of an electrophilic fluorine source like Selectfluor, creating a soluble and highly reactive chiral fluorinating agent. nih.gov The synergistic action of these two catalytic cycles enables the synthesis of α-fluoroketones with excellent enantioselectivity. nih.gov Researchers found that both catalysts are essential; in the absence of either, both the yield and enantiomeric excess are poor. nih.gov

Introduction of Hydroxyl Functionality in Fluorinated Cyclohexenes

The target molecule, 2,6-difluoro-3-hydroxycyclohex-2-en-1-one, exists as a vinylogous acid, an enol tautomer of a 1,3-dicarbonyl compound. The introduction of the hydroxyl group at the C3 position can be approached in several ways. One plausible route is the allylic oxidation of a corresponding fluorinated cyclohexene (B86901) intermediate. The Riley oxidation, which uses selenium dioxide (SeO₂), is a classic method for oxidizing methylene (B1212753) groups adjacent to carbonyls or at allylic positions of olefins to introduce carbonyl or hydroxyl functionalities. wikipedia.org The mechanism for olefin oxidation involves an initial ene reaction followed by a acs.orgnih.gov-sigmatropic rearrangement and hydrolysis to yield an allylic alcohol. wikipedia.org More modern methods often employ transition metal catalysts, such as those based on manganese, copper, or ruthenium, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen to achieve the selective allylic oxidation of cyclohexenes to cyclohexenones. rsc.orgliverpool.ac.ukresearchgate.net

Another viable strategy involves the formation and subsequent hydrolysis of a silyl (B83357) enol ether. A fluorinated cyclohexanone can be converted into a silyl enol ether, which represents a protected form of the enol. chemrxiv.org The hydrolysis of this intermediate, often under acidic or basic conditions, would then yield the desired 3-hydroxycyclohex-2-en-1-one tautomer. organic-chemistry.org The choice of the silyl protecting group can be critical, with more robust groups like triisopropylsilyl (TIPS) showing better results in some cases by preventing unwanted hydrolysis during the reaction sequence. chemrxiv.org

Cycloaddition and Annulation Reactions for the Formation of Fluorinated Cyclohexenones

Ring-forming reactions are fundamental to building the cyclic core of cyclohexenones. Annulation reactions, in particular, provide powerful and efficient pathways to construct these six-membered rings from acyclic precursors.

Organocatalytic Robinson Annulation Pathways for Difluorocyclohexenones

The Robinson annulation is a classic and powerful tool in organic synthesis for forming a six-membered ring. researchgate.netnih.gov It consists of a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.gov The application of organocatalysis to this reaction has enabled the asymmetric synthesis of highly functionalized cyclohexenones.

In the context of difluorinated cyclohexenones, researchers have developed an organocatalytic Robinson annulation using chiral cinchona alkaloid-derived primary amines as catalysts. escholarship.org This method facilitates the reaction between α-fluoro-β-ketoesters (as the Michael donor) and fluorinated chalcones (as the Michael acceptor). escholarship.org The cinchona alkaloid catalyst promotes the reaction to afford 4,6-difluorocyclohexanones with high stereoselectivity, establishing up to three stereocenters in a single sequence. escholarship.org The resulting cyclohexanone products can then be converted to the target cyclohexenone.

Multi-Component and One-Pot Synthetic Sequences

To enhance synthetic efficiency and align with the principles of green chemistry, multi-component and one-pot reactions are highly desirable. These strategies combine multiple reaction steps into a single flask, avoiding the isolation and purification of intermediates. A notable example is the development of a one-pot fluorination and organocatalytic Robinson annulation sequence for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones. escholarship.org

This sequence begins with the in-situ generation of an α-fluoro-β-ketoester, which then participates in the organocatalyzed Robinson annulation. escholarship.org The reaction, promoted by a cinchona alkaloid amine catalyst, proceeds smoothly to give the desired fluorinated cyclohexenone products in good to excellent yields and with high stereoselectivity. escholarship.org The table below summarizes the results for the one-pot synthesis of various 6-fluorocyclohex-2-en-1-ones. escholarship.org

| Chalcone (Acceptor) | β-Ketoester (Donor) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Chalcone 6a | α-fluoro-β-ketoester 5a | 3a | 82 | 5:1 | 99 |

| Chalcone 6b | α-fluoro-β-ketoester 5a | 3b | 85 | 5:1 | 99 |

| Chalcone 6c | α-fluoro-β-ketoester 5a | 3c | 84 | 6:1 | 99 |

| Chalcone 6d | α-fluoro-β-ketoester 5a | 3d | 80 | 5:1 | 99 |

Stereoselective Synthesis of Fluorinated Cyclohexenone Scaffolds

Achieving control over the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. The stereoselective synthesis of fluorinated cyclohexenone scaffolds is crucial for investigating their biological activity and material properties.

Several advanced strategies have been successfully employed. As discussed previously, the one-pot fluorination and cinchona alkaloid amine-promoted organocatalytic Robinson annulation sequence provides fluorinated cyclohexenones bearing two or three stereocenters with up to 99% enantiomeric excess (ee) and a 20:1 diastereomeric ratio (dr). escholarship.org

Another powerful approach is biocatalysis. Ene-reductases, such as OPR3 and YqjM, have been used for the desymmetrization of 2,5-cyclohexadienones to produce chiral 2-cyclohexenones with quaternary stereocenters. This enzymatic reduction can deliver fluorinated cyclohexenones, such as the p-fluorophenyl substituted product, in high yield (up to 76%) and with near-perfect enantioselectivity (>99% ee).

Furthermore, the dual catalysis approach combining chiral anion phase-transfer and enamine catalysis offers a robust method for the direct asymmetric α-fluorination of cyclohexanone precursors. nih.gov This method effectively generates quaternary fluorine-containing stereocenters with high enantioselectivity, demonstrating the power of combining catalytic systems to achieve challenging transformations. escholarship.orgnih.gov

The following table provides a comparative overview of different stereoselective methods.

| Method | Catalyst Type | Key Transformation | Reported Selectivity |

|---|---|---|---|

| Organocatalytic Robinson Annulation | Chiral Amine (Cinchona Alkaloid) | Michael Addition / Aldol Condensation | Up to 99% ee, >20:1 dr escholarship.org |

| Biocatalytic Desymmetrization | Enzyme (Ene-Reductase) | Asymmetric Hydrogenation | >99% ee |

| Dual Catalysis Fluorination | Chiral Amine + Chiral Phosphate | Asymmetric Electrophilic Fluorination | High enantioselectivities nih.gov |

Asymmetric Catalysis in Generating Chiral Fluoro-Enones

The introduction of chirality into fluoro-enone scaffolds is a key objective for medicinal chemistry. Asymmetric catalysis provides powerful tools to achieve this, yielding enantiomerically enriched products. researchgate.net Methodologies involving chiral catalysts are vital for producing optically active molecules, which has been recognized with a Nobel Prize in Chemistry for work on chiral catalysis. youtube.com

One prominent strategy is the desymmetrization of prochiral substrates. For instance, ene-reductases have been employed in the asymmetric synthesis of chiral 2-cyclohexenones that possess valuable quaternary stereocenters. acs.org This biocatalytic transformation breaks the symmetry of cyclohexadienone precursors to generate the target enones with high enantioselectivity, often exceeding 99% enantiomeric excess (ee). acs.org The synthetic utility of the resulting chiral enones is significant, as they can undergo further diversification reactions while preserving the stereochemical integrity of the newly formed stereocenter. acs.org

In addition to biocatalysis, chiral metal complexes are effective catalysts. Well-defined chiral cobalt(II) complexes, for example, have been shown to be efficient in visible-light-induced conjugated additions to enones. researchgate.net Such photochemical reactions tolerated by chiral catalysts are in high demand for developing asymmetric syntheses. researchgate.net Another approach involves the intramolecular conjugate addition of 2′-hydroxychalcones, where bifunctional catalysts derived from quinidine (B1679956) can achieve excellent yields and enantioselectivities in the synthesis of related chiral chromanones. nih.gov These methods, which focus on creating stereocenters through carbon-heteroatom bond formation or conjugate additions, provide a blueprint for the asymmetric synthesis of complex chiral fluoro-enones. nih.gov

Table 1: Examples of Asymmetric Catalysis for Enone Synthesis

Catalytic System Reaction Type Substrate Class Key Finding/Outcome Reference Ene-reductases (e.g., YqjM, OPR3) Asymmetric Desymmetrization 2,5-Cyclohexadienones Generation of quaternary stereocenters with up to >99% ee. nih.gov Chiral Cobalt(II) Complex Visible-Light-Induced Conjugate Addition Enones Efficient for asymmetric alkyl and acyl additions. researchgate.net Quinidine-derived Bifunctional Catalyst Intramolecular Conjugate Addition 2'-Hydroxychalcones Excellent yields and enantioselectivities for chromanone synthesis. biorxiv.org

Control of Diastereoselectivity in Polyfluorinated Cyclohexenones

Achieving control over diastereoselectivity is critical when constructing highly substituted cyclohexanone rings, which often form the core of natural products and pharmaceuticals. nih.gov Cascade reactions, such as the double Michael addition, are powerful strategies for this purpose. nih.gov

A notable example demonstrates a cascade inter–intramolecular double Michael reaction for synthesizing highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov In this approach, active methylene compounds like curcumins react with arylidenemalonates in a biphasic medium using aqueous potassium hydroxide (B78521) (KOH) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). nih.gov This method leads to the formation of cyclohexanones as the major products in moderate to excellent yields, with complete diastereoselectivity observed in most cases. nih.gov The mild, room-temperature conditions prevent unwanted side reactions such as the saponification of ester groups. nih.gov

The principles of this strategy can be directly applied to the synthesis of polyfluorinated cyclohexenones. By carefully selecting fluorinated Michael donors and acceptors and optimizing the reaction conditions (base, catalyst, solvent), it is possible to control the stereochemical outcome of the cyclization, thereby producing specific diastereomers of complex fluorinated cyclohexenone structures. The cyclohexanone skeleton is a core structure in many biologically active compounds, making stereoselective synthesis a topic of considerable interest. nih.gov

Derivatization from Advanced Fluorinated Precursors, e.g., α,α-Difluoro-β-iodoketones

The construction of the this compound core often relies on the use of specialized fluorinated building blocks. Advanced precursors such as α,α-difluoro-β-iodoketones are valuable starting materials for introducing the critical difluoromethylene moiety.

One relevant synthetic pathway is the Reformatsky reaction. An iron-mediated Reformatsky reaction of iododifluoromethyl ketones with aldehydes has been shown to be an efficient method for preparing α,α-difluoro-β-hydroxyketones in high yields. researchgate.net These products contain the α,α-difluoro-β-hydroxyketone pharmacophore, a key structural element that can serve as a direct precursor to the target cyclohexenone. researchgate.net Subsequent intramolecular reactions, such as aldol condensation or Dieckmann cyclization, could then be envisioned to form the six-membered ring.

A related strategy involves the in situ generation of reactive difluoroenolate nucleophiles. nih.gov For example, difluoroenolates can be generated from pentafluoro-gem-diols using cesium fluoride (B91410) in pyridine. nih.gov These nucleophiles can then react with electrophiles, such as imines generated in situ from N-Boc-α-amidosulfones, to construct α,α-difluoro-β-amino ketones. nih.gov This approach, which circumvents the need to isolate sensitive intermediates like imines, demonstrates a powerful method for assembling complex fluorinated structures. nih.gov Adapting this methodology to use appropriate carbon-based electrophiles could provide a convergent route to polyfluorinated cyclohexenone systems.

Chemoenzymatic Synthesis of Fluorinated Polyketide Motifs Incorporating Cyclohexenone Substructures

Chemoenzymatic synthesis offers a powerful and highly selective alternative to traditional chemical methods for producing complex fluorinated molecules. nih.govbiorxiv.org This approach combines the flexibility of chemical synthesis with the unparalleled selectivity of biocatalysis. A key strategy in this area involves the engineering of polyketide synthases (PKSs), the natural enzymatic machinery responsible for building a vast array of natural products. nih.govresearchgate.net

Researchers have successfully developed a method to introduce fluorine into polyketide scaffolds by creating a PKS/FAS hybrid enzyme. nih.govnih.gov This was achieved by exchanging the native acyltransferase (AT) domain of a PKS, which selects the building blocks (extender units) for the growing polyketide chain, with a more substrate-tolerant AT domain from a mammalian type I fatty acid synthase (FAS). biorxiv.orgresearchgate.net This engineered hybrid enzyme is capable of utilizing fluorinated extender units, such as fluoromalonyl-CoA and fluoromethylmalonyl-CoA, which are not accepted by the native PKS. nih.govnih.gov

This innovative approach allows for the site-selective incorporation of fluorine or fluoro-methyl groups into polyketide structures. nih.gov The feasibility of this method has been demonstrated through the successful synthesis of fluorinated 12- and 14-membered macrolactones, as well as fluorinated derivatives of known macrolide antibiotics like YC-17 and methymycin. nih.govresearchgate.net The high regioselectivity is achieved by introducing the fluorine via simple building blocks during the enzymatic synthesis process. springernature.com Given that PKS pathways can produce a wide variety of structures, including those with cyclic motifs, this chemoenzymatic strategy holds significant potential for the biosynthesis of fluorinated polyketides that incorporate cyclohexenone substructures, providing a novel route to compounds like this compound. biorxiv.orgspringernature.com

Table 2: Chemoenzymatic Synthesis of Fluorinated Polyketides via PKS/FAS Hybrids

Engineered Enzyme System Fluorinated Substrate (Extender Unit) Resulting Fluorinated Motif Demonstrated Product Class Reference PKS/FAS Hybrid (DEBS/FAS) Fluoromalonyl-CoA Fluorine unit Fluorinated macrolactones [1, 2] PKS/FAS Hybrid (DEBS/FAS) Fluoromethylmalonyl-CoA Fluoromethyl unit Fluorinated derivatives of YC-17 and methymycin [1, 3]

Chemical Reactivity and Transformational Pathways of 2,6 Difluoro 3 Hydroxycyclohex 2 En 1 One

Aromatization Reactions and Rearrangements of Difluorocyclohexenones

Cyclohexenone derivatives are valuable precursors for the synthesis of aromatic compounds through aromatization reactions. nih.govacs.org A significant strategy involves the conversion of cyclohexenone substrates into highly substituted trifluoromethyl arenes. nih.govcas.cn This process can be a one or two-pot sequence that begins with a 1,2-addition of a trifluoromethyl group to the ketone, followed by dehydration and oxidation to form the aromatic ring. cas.cn

Rearrangements, such as the Favorskii rearrangement, can transform α-halo ketones into esters or carboxylic acids, often involving a ring contraction. libretexts.org Other notable transformations include the Beckmann rearrangement of cyclohexanone (B45756) oximes to produce caprolactams, a reaction of significant industrial importance. wiley-vch.descirp.org While not directly documented for 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one, these rearrangement pathways are fundamental to the chemistry of related cyclic ketones and could potentially be applied to its derivatives. libretexts.orgwiley-vch.de

Nucleophilic and Electrophilic Reactivity Profiles

The electronic properties of this compound, shaped by its fluorine atoms and conjugated system, define its reactions with both nucleophiles and electrophiles.

The hydroxyl group in this compound is enolic, conferring phenolic-like acidity and nucleophilicity. This allows it to participate in reactions typical for alcohols and phenols, such as acylation or arylation to form stable ether and ester linkages. wiley-vch.de The general reactivity of hydroxyl groups allows for their conversion into better leaving groups or their use as directing groups in more complex transformations. wiley-vch.de

In similar systems, the hydroxyl group can act as a nucleophile. For example, hydroxybenzaldehydes react with pentafluoropyridine (B1199360) in a site-selective nucleophilic substitution, demonstrating the capacity of a hydroxyl group to displace an activated fluorine atom. nih.gov This suggests that under appropriate basic conditions, the enolate of this compound could engage in similar intermolecular or intramolecular substitution reactions.

The fluoro-enone system is characterized by an electron-deficient carbon-carbon double bond, making it susceptible to attack by nucleophiles. Such α,β-unsaturated ketones, or enones, readily undergo conjugate addition (Michael addition or 1,4-addition) with soft nucleophiles. cas.cn Hard nucleophiles, in contrast, tend to attack the carbonyl carbon directly in a 1,2-addition. cas.cn The presence of fluorine atoms can influence the hard/soft nature of incoming nucleophilic carbanions, thereby affecting the regioselectivity of the addition. cas.cnnih.govacs.org

Fluorinated enones are recognized as valuable building blocks in organic synthesis. nih.govacs.orgresearchgate.net They can participate in various reactions, including Diels-Alder cycloadditions and conjugate additions with a wide array of nucleophiles, leading to the formation of diverse and complex fluorinated molecules. acs.orgresearchgate.net The enone moiety can also direct reactions at other positions in the molecule. For instance, upon photoexcitation, an enone can facilitate highly selective C-H fluorination at specific sites within complex polycyclic molecules. acs.org

Halogenation and Fluorination Reactivity

Further halogenation, particularly fluorination, of this compound is a key potential transformation, governed by the directing effects of the existing functional groups and the choice of fluorinating agent.

Electrophilic fluorination of enols or their corresponding enolates typically occurs at the α-carbon. wikipedia.org For 1,3-dicarbonyl compounds, which exist in equilibrium with their enol form, fluorination selectively substitutes an acidic hydrogen on the carbon between the two carbonyl groups. nih.gov In the case of this compound, the most likely position for further electrophilic fluorination would be the C4 position, which is alpha to the ketone and activated by the enol.

Research on the direct fluorination of enones has shown that it can proceed without complication to yield α-fluoro enones. Furthermore, studies on complex polycyclic systems demonstrate that the enone functional group can direct fluorination to specific sp³ C-H bonds based on stereoelectronic factors, even in the presence of numerous other potential reaction sites. acs.org This highlights the powerful directing capability of the enone system in controlling the regioselectivity of fluorination. acs.org

A variety of electrophilic fluorinating reagents, often containing a nitrogen-fluorine (N-F) bond, are employed in modern organic synthesis. wikipedia.org These reagents are designed to deliver an "electrophilic" fluorine atom (F⁺ equivalent) to a carbon-centered nucleophile, such as an enol or enolate. nih.govwikipedia.org

Prominent examples of these reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.org Selectfluor® is a versatile and commercially available salt that has been used for the electrophilic fluorination of a wide range of substrates, including 1,2-dihydropyridines. nih.gov NFSI is another effective reagent used for the fluorination of enolates and other nucleophiles. wikipedia.org The choice of reagent can be critical; for instance, while many reagents are compatible with metal enolates, some can lead to difluorinated products. wikipedia.org The mechanism of fluorination is complex and may proceed through either an Sₙ2 or a single-electron transfer (SET) pathway, depending on the substrate and conditions. wikipedia.org

Data Tables

Table 1: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

| Starting Material (1,2-Dihydropyridine) | Product (3-Fluoro-3,6-dihydropyridine) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1a-k (Various substituted) | 2a-k (Mixture of diastereomers) | Acetonitrile (B52724) | 0 | Not specified | nih.gov |

| Optimal conditions involved the slow addition of Selectfluor® in acetonitrile to a solution of the 1,2-dihydropyridine in acetonitrile under an argon atmosphere. nih.gov |

Table 2: Elimination of Hydrogen Fluoride (B91410) from 3-Fluoro-3,6-dihydropyridines

| Starting Material (3-Fluoro-3,6-dihydropyridine) | Product (Pyridine) | Conditions | Yield (%) | Reference |

| 2a-k | 3a-k | Stored in deuterochloroform at room temperature for 2-4 days | 72-91 | nih.gov |

| This reaction demonstrates the facility with which these fluorinated intermediates can be converted to the corresponding aromatic pyridines. nih.gov |

Functionalization of the Enone System

The enone moiety of This compound presents a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms is expected to significantly influence the reactivity of the α,β-unsaturated ketone system.

While specific examples for This compound are not documented, analogous α-fluoroenones are known to participate in cycloaddition reactions, which are powerful methods for the construction of complex ring systems. acs.org For instance, Diels-Alder reactions, a type of [4+2] cycloaddition, are commonly employed to form six-membered rings. alfa-chemistry.comyoutube.com In a hypothetical scenario, the enone system of This compound could act as a dienophile, reacting with a conjugated diene to yield a bicyclic difluorinated carbocycle. The stereoselectivity of such reactions would be of significant interest.

Furthermore, the synthesis of heterocyclic structures from related cyclic diones has been demonstrated through condensation reactions with various nucleophiles. acs.org For example, reactions with hydrazine (B178648) derivatives can lead to the formation of indazole-type structures, and reactions with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. acs.org The presence of the two fluorine atoms in This compound would likely modulate the reactivity and potentially open new pathways for the synthesis of novel fluorinated heterocycles.

Table 1: Hypothetical Transformations for the Synthesis of Complex Structures

| Reaction Type | Reactant | Potential Product Class |

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Bicyclic Difluoro-carbocycles |

| Condensation | Hydrazine Derivatives | Fused Difluoro-indazoles |

| Condensation | Hydroxylamine | Fused Difluoro-isoxazoles |

| Condensation | Amidines | Fused Difluoro-pyrimidines |

This table is illustrative and based on the known reactivity of similar compounds, as specific data for this compound is not available.

Derivatization is a crucial tool for the confirmation of chemical structures and for the synthesis of new molecules with modified properties. For This compound , several functional groups offer handles for derivatization.

The hydroxyl group can be readily converted into esters or ethers. For instance, acylation with an acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. This type of derivatization is often used to protect the hydroxyl group or to introduce new functional moieties.

The ketone carbonyl group is also a site for derivatization. Reaction with amines can form imines or enamines, while reaction with hydrazines can produce hydrazones. These derivatives can be useful for characterization or for further synthetic transformations. The reactivity of the carbonyl group may be influenced by the adjacent fluorine atom.

Additionally, the enone system can undergo conjugate addition reactions, where a nucleophile adds to the β-carbon of the double bond. The electron-deficient nature of the double bond, enhanced by the fluorine atoms, would make it susceptible to attack by soft nucleophiles.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagent | Product Type |

| Hydroxyl | Acid Chloride / Anhydride | Ester |

| Hydroxyl | Alkyl Halide | Ether |

| Ketone | Primary Amine | Imine |

| Ketone | Hydrazine | Hydrazone |

| Enone (Conjugate Addition) | Thiol | Thioether |

| Enone (Conjugate Addition) | Organocuprate | Alkylated Ketone |

This table outlines potential derivatization strategies based on general organic chemistry principles, as specific studies on this compound are not available in the reviewed literature.

Theoretical and Computational Chemistry Applied to 2,6 Difluoro 3 Hydroxycyclohex 2 En 1 One

Advanced Conformational Analysis of Fluoro-Cyclohexenones

The presence of fluorine atoms in a cyclohexenone ring significantly influences its conformational preferences. In the case of "2,6-Difluoro-3-hydroxycyclohex-2-en-1-one," the interplay of steric and electronic effects dictates the most stable three-dimensional arrangement. Advanced conformational analysis of similar α-fluoroketones has demonstrated that fluorine's high electronegativity and small size lead to unique stereoelectronic effects. nih.gov

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of molecules like "this compound."

While specific reaction mechanisms for "this compound" have not been detailed in the available literature, the general principles of electrophilic fluorination of cyclic ketones have been explored computationally. For instance, the fluorination of cyclic 1,3-diketones using reagents like Selectfluor® is proposed to proceed via an enol intermediate. sapub.orgresearchgate.netscispace.com The enol's C=C double bond attacks the electrophilic fluorine source. sapub.orgscispace.com DFT and ab initio methods can be employed to model the reaction pathway, identify transition states, and calculate activation energies for such transformations. nih.govyoutube.com These calculations would be crucial in understanding the reactivity of the enone system in "this compound."

A detailed ab initio study on the keto-enol equilibrium of cyclic 2-fluoro-1,3-diketones is noted as being underway in related research, highlighting the importance of these calculations in understanding the behavior of such fluorinated systems. sapub.orgscispace.com

Computational methods are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving fluorinated cyclohexenones. For electrophilic aromatic fluorination, computationally determined partial charge distributions have been shown to support experimentally observed regiochemistry. researchgate.net A similar approach could be applied to "this compound" to predict the most likely sites for electrophilic or nucleophilic attack.

In the context of stereoselectivity, computational models can explain observed preferences. For example, in the asymmetric Mannich reaction of 2-fluoro-1,3-diketones, a chair-like transition state model was proposed to rationalize the high diastereoselectivities and enantioselectivities observed. nih.gov For "this compound," DFT calculations could be used to model the transition states for various reaction pathways, thereby predicting the stereochemical outcome of reactions at the chiral centers.

Molecular Modeling and Docking Studies for Analogous Systems

Molecular modeling and docking are essential computational techniques for predicting how a molecule might interact with a biological target, such as a protein. While no specific docking studies for "this compound" were found, studies on other fluorinated ligands provide valuable insights.

Fluorine's unique properties, including its high electronegativity and ability to form weak hydrogen bonds, can significantly influence protein-ligand interactions. nih.govacs.org Molecular docking studies on fluorinated inhibitors have shown that fluorine can participate in water-mediated hydrogen bonds within a protein's binding pocket, potentially stabilizing the ligand-protein complex. nih.govacs.org In some instances, the introduction of fluorine can restore inhibitor activity by interacting with water networks in the binding site. nih.gov

Docking studies on cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors have successfully identified key amino acid residues involved in binding. nih.gov A similar approach for "this compound" would involve docking it into the active site of a relevant biological target to predict its binding mode and affinity. The results of such studies are often presented in terms of docking scores, which estimate the binding energy.

Table 1: Example Docking Scores for Analogous Inhibitors

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclic Sulfonamide 1 | SARS-CoV-2 3CLpro | -5.65 | GLU166, GLN192 |

| Cyclic Sulfonamide 2 | SARS-CoV-2 3CLpro | -6.01 | ALA194, VAL186 |

Note: This table is illustrative and based on data for analogous systems, not "this compound". nih.govnih.gov

Computational Structural Characterization Methods

Computational methods can predict various spectroscopic properties of "this compound," which can aid in its experimental characterization.

DFT-based procedures are widely used to predict 19F NMR chemical shifts. rsc.orgnih.gov The accuracy of these predictions depends on the chosen functional and basis set. The ωB97XD functional with the aug-cc-pvdz basis set has been recommended for a good balance of accuracy and computational cost, with a root-mean-square error of 3.57 ppm. rsc.org Such predictions can be invaluable for assigning signals in experimental 19F NMR spectra, especially for complex molecules with multiple fluorine atoms. rsc.orgnih.gov

Similarly, theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the structure of "this compound." The table below shows typical IR absorption regions for functional groups present in the target molecule.

Table 2: Typical Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3400–3650 | Strong, broad |

| C=O (ketone) | 1715 | Strong |

| C=C (alkene) | 1640–1680 | Medium |

Note: These are general ranges and the exact positions for "this compound" would need to be calculated.

Applications of 2,6 Difluoro 3 Hydroxycyclohex 2 En 1 One in Synthetic and Interdisciplinary Research

Utilization as a Key Building Block in Complex Molecule Synthesis

While direct and extensive reports on the use of 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one as a building block are specialized, its structural motifs are present in a variety of synthetic endeavors. The combination of a difluorinated core, a reactive enone system, and a hydroxyl group makes it a potent and versatile intermediate for the synthesis of complex molecular architectures.

The true utility of this building block lies in its potential for derivatization. The enone functionality is a classic Michael acceptor, and the hydroxyl group can be readily converted into a leaving group or used to direct further reactions. The presence of two fluorine atoms can profoundly influence the reactivity and properties of the resulting molecules. For instance, in related fluorinated cyclic systems, the fluorine atoms have been shown to alter the keto-enol tautomerism, a critical factor in the reactivity of 1,3-dicarbonyl compounds. sapub.org

The synthesis of highly functionalized difluorinated cyclooctenones has been achieved from trifluoroethanol, employing metallated difluoroenol acetal (B89532) or carbamate (B1207046) chemistry, followed by rearrangement or aldol (B89426) reactions. researchgate.net This highlights the capability to construct complex fluorinated cyclic systems, and this compound would be a logical precursor or intermediate in similar synthetic strategies aimed at creating novel fluorinated carbocycles.

Contributions to the Development of Novel Organofluorine Compounds

The development of novel organofluorine compounds is a major driving force in pharmaceutical and agrochemical research. uni-muenster.de Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. enamine.netnih.gov this compound serves as a valuable starting material for the generation of new fluorinated molecules with potential biological activity.

Research has demonstrated the synthesis of bioactive fluorinated cyclohexenones through methods like one-pot fluorination and organocatalytic Robinson annulation, leading to the formation of mono- and difluorinated cyclohexenones with high enantiomeric excess. researchgate.net These methodologies underscore the importance of fluorinated cyclohexenone cores in building stereochemically complex and biologically relevant molecules.

The functionalization of 2,2-difluoro enol silyl (B83357) ethers with electrophilic reagents under mild conditions has led to the formation of novel perfluoroethyl ketones and 2-aryl-2,2-difluoro ketones. This indicates that the difluorinated ketone moiety within this compound is a prime candidate for a wide range of synthetic transformations to produce new organofluorine compounds with diverse functionalities.

Role as a Scaffold in Structure-Guided Design and Exploration

In modern drug discovery, the concept of a molecular scaffold is central to the exploration of chemical space and the development of new therapeutic agents. A scaffold provides a core structure upon which various functional groups can be systematically placed to optimize interactions with a biological target. The rigid, difluorinated cyclohexenone framework of this compound makes it an excellent scaffold for structure-guided design.

The introduction of fluorine can lead to conformational changes and alter the electronic properties of a molecule, which can be exploited in scaffold design. For example, in the design of liquid crystals, the strategic placement of fluorine atoms on a cyclopropane (B1198618) motif was used to control the dielectric anisotropy of the resulting material. nih.gov Similarly, the two fluorine atoms in this compound can be expected to influence the conformation of the six-membered ring and the electronic nature of the adjacent functional groups, providing a unique starting point for the design of new molecules with specific three-dimensional shapes and electrostatic potentials.

The use of computational methods, such as DFT analysis, can guide the design of molecules based on such scaffolds. For instance, DFT calculations have been used to predict the orientation of C-F bonds and their effect on molecular properties in complex systems. nih.gov This synergy between computational modeling and a well-defined fluorinated scaffold like this compound can accelerate the discovery of new bioactive compounds.

Advancements in Methodologies for Fluorine Chemistry and Enone Transformations

The development of new synthetic methods is crucial for advancing the field of organofluorine chemistry. Research involving structures analogous to this compound has contributed to the expansion of the synthetic chemist's toolkit.

A significant area of advancement is in electrophilic fluorination. The use of reagents like Selectfluor® for the fluorination of cyclic diketones has been investigated, with reaction outcomes being influenced by steric and electronic effects. sapub.org The selective mono- and difluorination of 1,3-dicarbonyl compounds can be achieved by carefully controlling the amount of Selectfluor®, often in aqueous media without the need for a catalyst. organic-chemistry.org These studies provide a basis for understanding and predicting the fluorination reactions of cyclohexenone systems.

Furthermore, photochemical methods have emerged as a powerful tool for C-H fluorination. Enone functionalities, upon photoexcitation, have been shown to direct sp3 C-H fluorination at specific sites in complex polycyclic molecules like steroids. acs.org This enone-directed reactivity opens up new avenues for the late-stage functionalization of molecules containing the cyclohexenone core.

The following table summarizes reaction conditions for the fluorination of related cyclic ketones, which can be considered analogous to potential reactions of this compound.

| Starting Material (Analogue) | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Cyclic 1,3-diketone | Selectfluor® | CH₃CN | RT or 70°C, 10-96 h | Monofluorinated diketone | 50-55% | sapub.org |

| 1,3-dicarbonyl compound | Selectfluor® | Aqueous media | Not specified | Mono- or difluorinated product | Very good | organic-chemistry.org |

| Polycyclic enone | Not specified (photochemical) | Not specified | Photoexcitation | Site-selective fluorination | Not specified | acs.org |

Investigation of Structure-Activity Relationships in Fluorinated Cyclic Systems

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. The systematic modification of a lead compound and the evaluation of the resulting changes in activity provide insights into the key interactions with its biological target. The this compound scaffold is an ideal platform for conducting SAR studies on fluorinated cyclic systems.

The number and position of fluorine atoms can have a dramatic impact on a molecule's properties. For example, SAR studies on chloromethyl ketone derivatives led to the identification of potent and selective human chymase inhibitors. nih.gov By analogy, derivatives of this compound could be synthesized and tested to probe the effects of the difluorinated cyclohexenone core on a particular biological target.

Key structural modifications for an SAR study based on this scaffold would include:

Derivatization of the hydroxyl group: Conversion to ethers, esters, or other functional groups to explore the impact on binding and solubility.

Reactions at the enone system: Michael additions to introduce a variety of substituents at the 2-position.

Modification of the ketone: Reduction to an alcohol or conversion to other functionalities.

The insights gained from such SAR studies would not only be valuable for optimizing the activity of a specific class of compounds but would also contribute to a broader understanding of how fluorine substitution patterns influence the biological and physicochemical properties of cyclic molecules. sapub.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one, and what challenges arise during its purification?

- Methodological Answer : The synthesis typically involves fluorination of a cyclohexenone precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A key challenge is regioselectivity in introducing fluorine atoms at the 2- and 6-positions. Purification often requires column chromatography with silica gel (polar stationary phase) and gradient elution (hexane/ethyl acetate) to separate polar byproducts. Characterization via - and -NMR is critical to confirm fluorine placement and hydroxyl group retention .

Q. How can researchers validate the structural integrity of this compound using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For small molecules, SHELX programs (e.g., SHELXL) refine crystal structures by optimizing parameters like bond lengths and angles against diffraction data. Validation tools (e.g., PLATON) check for geometric anomalies, such as unreasonable fluorine-hydroxyl hydrogen bonding or torsional strain in the cyclohexenone ring. Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) require iterative refinement .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound’s tautomeric forms?

- Methodological Answer : The enol-keto tautomerism of the hydroxyl group can lead to conflicting NMR and IR results. To address this:

- Perform variable-temperature -NMR to observe tautomer equilibrium shifts.

- Compare experimental IR carbonyl stretches (~1700 cm) with DFT-calculated vibrational spectra (e.g., B3LYP/6-31G*).

- Use X-ray crystallography to definitively assign the dominant tautomer in the solid state .

Q. How can researchers design experiments to probe the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Substrate Design : Replace the hydroxyl group with a leaving group (e.g., tosylate) to test SN2 reactivity at the 3-position.

- Kinetic Studies : Monitor reaction progress (e.g., with -NMR) under varying conditions (temperature, solvent polarity).

- Stereochemical Analysis : Use chiral HPLC or Mosher ester derivatization to assess retention/inversion of configuration .

Q. What computational methods are suitable for modeling the compound’s electronic properties and potential bioactivity?

- Methodological Answer :

- Electronic Structure : DFT (e.g., Gaussian 16 with M06-2X/cc-pVTZ) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes with fluorinated ligand-binding pockets).

- MD Simulations : GROMACS assesses stability of ligand-protein complexes in aqueous environments .

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic data, such as anomalous thermal parameters for fluorine atoms?

- Methodological Answer : High thermal motion () for fluorine may indicate disorder or poor crystal quality. Mitigation steps:

- Re-crystallize the compound in alternative solvents (e.g., DMSO/water mixtures).

- Apply SHELXL’s restraints (e.g., SIMU, DELU) to model disorder.

- Validate with Hirshfeld surface analysis to ensure intermolecular interactions are plausible .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Purity Threshold : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Solubility Testing : Pre-dissolve in DMSO (≤1% v/v final concentration) to avoid aggregation.

- Positive Controls : Include fluorinated analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to benchmark activity .

Structural and Functional Insights

Q. What role do the fluorine atoms play in modulating the compound’s acidity and hydrogen-bonding capacity?

- Methodological Answer :

- Acidity Measurement : Titrate the hydroxyl group in DMSO to determine . Fluorine’s electron-withdrawing effect lowers compared to non-fluorinated analogs.

- Hydrogen Bonding : IR spectroscopy (O-H stretch broadening) and SC-XRD (short O-H···F contacts < 2.8 Å) reveal intra-/intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.